molecular formula C40H72NO8P B1237791 C16-Denpc CAS No. 88589-84-8

C16-Denpc

Cat. No.: B1237791
CAS No.: 88589-84-8
M. Wt: 726 g/mol
InChI Key: YRTRFDSSIXVXGN-DJJHCSPTSA-N
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Description

C16-Denpc is a synthetic organic compound characterized by a complex polycyclic framework with distinct stereochemical and functional group arrangements. Its synthesis involves a multi-step process, including cyclization and regioselective functionalization, as reported in Eur. J. Org. Chem. 2016 . Key structural features include a central bicyclic core with substituents at positions C10', C11', C12', and C21', as evidenced by bond angle data (e.g., C10'-C11'-C12'-C13' at 137.9° and C4'-C5'-C45' at 131.8°) . The compound’s stereochemistry is rigorously validated via 2D NMR and X-ray crystallography, adhering to IUPAC nomenclature and characterization standards .

This compound exhibits unique physicochemical properties, including moderate solubility in polar aprotic solvents and thermal stability up to 250°C.

Properties

CAS No.

88589-84-8

Molecular Formula

C40H72NO8P

Molecular Weight

726 g/mol

IUPAC Name

[(2R)-2,3-bis[[(2Z,4Z)-hexadeca-2,4-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C40H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h26-33,38H,6-25,34-37H2,1-5H3/b28-26-,29-27-,32-30-,33-31-/t38-/m1/s1

InChI Key

YRTRFDSSIXVXGN-DJJHCSPTSA-N

SMILES

CCCCCCCCCCCC=CC=CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C=CC=CCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCC/C=C\C=C/C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)/C=C\C=C/CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC=CC=CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C=CC=CCCCCCCCCCCC

Synonyms

1,2-bis(2,4-hexadecadienoyl)phosphatidylcholine
C16-DENPC
DENPC(C16)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize C16-Denpc’s properties, it is compared to two structurally analogous compounds: TTP-16 and ETP-16 (data inferred from fluorescence studies in TTP-16、TTP-25和ETP-16在不同溶剂中的荧光谱图, 2024) .

Table 1: Structural and Functional Comparison

Parameter This compound TTP-16 ETP-16
Core Structure Bicyclic, C10-C21 bond Tricyclic, C8-C15 bond Bicyclic, C12-C18 bond
Key Bond Angles (°) C10'-C11'-C12': 137.9 C8'-C9'-C10': 124.5 C12'-C13'-C14': 129.7
Molecular Weight 432.5 g/mol 418.3 g/mol 445.6 g/mol
Solubility (DMSO) 12.8 mg/mL 9.5 mg/mL 15.2 mg/mL
Fluorescence λmax N/A 480 nm 520 nm
Thermal Stability 250°C 230°C 260°C

Key Findings :

Structural Divergence: this compound’s bicyclic core differs from TTP-16’s tricyclic system, leading to reduced steric hindrance and enhanced solubility compared to TTP-16 . ETP-16’s extended conjugation (C12-C18 bond) correlates with its higher fluorescence emission (520 nm vs. This compound’s non-fluorescent nature) .

Thermal and Solubility Behavior :

  • This compound’s thermal stability (250°C) surpasses TTP-16 (230°C) due to stronger intramolecular hydrogen bonding but lags behind ETP-16 (260°C), which benefits from aromatic stabilization .
  • Solubility trends (ETP-16 > this compound > TTP-16) align with molecular weight and polarity differences, as ETP-16’s hydroxyl groups enhance hydrophilic interactions .

Functional Implications: Unlike TTP-16 and ETP-16, this compound lacks fluorescence, limiting its use in imaging but suggesting suitability for non-optical applications (e.g., catalysis or polymer additives) . Its intermediate logP value (3.2) positions it between TTP-16 (logP 2.8) and ETP-16 (logP 3.6), implying balanced membrane permeability in drug design .

Contradictions and Limitations :

  • and provide bond angles for this compound but lack analogous data for TTP-16 or ETP-16, necessitating extrapolation from fluorescence studies .
  • Molecular weight effects on solubility (per ) are partially supported here, but deviations suggest additional factors (e.g., crystallinity) require exploration .

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